molecular formula C15H19N5OS B5619066 3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazol-4-amine

3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazol-4-amine

Cat. No. B5619066
M. Wt: 317.4 g/mol
InChI Key: XXASMHLINCMUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step reactions that may include cyclization, aminomethylation, and substitution reactions. For instance, compounds similar to the one can be synthesized through reactions involving secondary amines, showcasing the versatility of amines in facilitating the formation of heterocyclic compounds. Such syntheses are exemplified in the creation of 4-aryl-2-(thiophen-2-yl)-4-oxobutanamides and N,N′-disubstituted piperazine derivatives through reactions with ethyl 2-[5-aryl-2-oxofuran-3(2H)-ylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates and secondary amines (Vasileva et al., 2018).

Molecular Structure Analysis

The structural analysis of 1,2,4-triazole derivatives reveals significant insights into their chemical behavior and potential interactions. The planarity of the 1,2,4-triazole ring and its substituents influences the compound's electronic properties and reactivity. For instance, compounds where the 1,2,4-triazole ring is essentially planar show extensive π-electron delocalization, affecting their ability to form hydrogen bonds and interact with biological targets (Dolzhenko et al., 2008).

Chemical Reactions and Properties

Triazole derivatives engage in a variety of chemical reactions, including aminomethylation, which involves the addition of an amino group and a formaldehyde molecule across a double bond. These reactions are pivotal for introducing new functional groups into the triazole ring, expanding the compound's chemical diversity and applicability in synthesis. Such reactions underscore the reactive versatility of the triazole nucleus, enabling the derivation of compounds with tailored properties for specific applications (Shegal & Postovskii, 1965).

properties

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5OS/c16-20-14(12-7-3-1-4-8-12)17-18-15(20)22-11-13(21)19-9-5-2-6-10-19/h1,3-4,7-8H,2,5-6,9-11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXASMHLINCMUTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(N2N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.